Batimastat Batimastat Batimastat is a secondary carboxamide resulting from the formal condensation of the carboxy group of (2S,3R)-5-methyl-3-{[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl}-2-[(thiophen-2-ylsulfanyl)methyl]hexanoic acid with the amino group of hydroxylamine. It a broad-spectrum matrix metalloprotease inhibitor. It has a role as a matrix metalloproteinase inhibitor, an antineoplastic agent and an angiogenesis inhibitor. It is a L-phenylalanine derivative, a member of thiophenes, an organic sulfide, a triamide, a hydroxamic acid and a secondary carboxamide.
Batimastat is a synthetic hydroxamate with potential antineoplastic activity. Batimastat binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
Brand Name: Vulcanchem
CAS No.: 130370-60-4
VCID: VC0002465
InChI: InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
SMILES: CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Molecular Formula: C23H31N3O4S2
Molecular Weight: 477.6 g/mol

Batimastat

CAS No.: 130370-60-4

Cat. No.: VC0002465

Molecular Formula: C23H31N3O4S2

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Batimastat - 130370-60-4

Specification

CAS No. 130370-60-4
Molecular Formula C23H31N3O4S2
Molecular Weight 477.6 g/mol
IUPAC Name (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide
Standard InChI InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
Standard InChI Key XFILPEOLDIKJHX-QYZOEREBSA-N
Isomeric SMILES CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC
SMILES CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Canonical SMILES CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties and Mechanism of Action

Structural Characteristics

Batimastat ([4-(N-hydroxyamino)-2R-isobutyl-3S-(thiophen-2-ylthiomethyl)-succinyl]-L-phenylalanine-N-methylamide) is a peptidomimetic compound with a molecular weight of 478 g/mol . Its structure features:

  • A hydroxamic acid group coordinating the catalytic zinc ion of MMPs

  • A thiophene-thiomethyl substituent enhancing hydrophobic interactions

  • An isobutyl side chain optimizing binding to the S1' pocket of MMPs

This configuration enables broad-spectrum inhibition, targeting MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14 with IC<sub>50</sub> values in the nanomolar range .

Pharmacodynamic Profile

Batimastat's mechanism involves competitive, reversible inhibition through:

  • Zinc Chelation: The hydroxamate group forms a bidentate complex with the Zn<sup>2+</sup> ion at the MMP active site, preventing substrate hydrolysis .

  • Substrate Mimicry: The collagen-like backbone mimics natural MMP substrates, enhancing binding affinity .

  • Allosteric Modulation: Hydrophobic interactions with prime-side pockets induce conformational changes that stabilize the inhibited enzyme state .

Therapeutic Applications and Clinical Findings

Oncology: Malignant Pleural Effusions

A Phase I trial (N=18) evaluated intrapleural Batimastat (15–300 mg/m<sup>2</sup>) for malignant effusions :

Dose (mg/m²)Plasma T<sub>max</sub> (h)C<sub>max</sub> (ng/mL)Response Rate (%)
604885 ± 1244
10572142 ± 1844
300168203 ± 2444

Key outcomes:

  • 44% of patients (7/16) required no further pleural aspiration post-treatment

  • Median dyspnea improvement: 2.3 points on the Borg Scale (p<0.01)

  • Plasma levels exceeded MMP IC<sub>50</sub> thresholds for 12 weeks post-administration

Surgical Adjunct: Epidural Fibrosis Prevention

In a rat laminectomy model, local Batimastat (30 mg/kg) demonstrated :

ParameterControl GroupBatimastat Groupp-value
Fibrosis Score (0–3)2.8 ± 0.21.2 ± 0.3<0.001
MMP-9 Expression (fold)1.00.4 ± 0.1<0.01
CD105+ Vessels/mm²18.4 ± 2.19.7 ± 1.6<0.005

Histopathological analysis revealed 57% reduction in fibroblast infiltration and 63% decrease in inflammatory cells compared to controls .

Muscular Dystrophy Management

In mdx mice (Duchenne model), Batimastat (50 mg/kg/day IP) produced :

  • 41% increase in specific muscle force (p<0.01)

  • 2.3-fold elevation of β-dystroglycan membrane localization

  • 68% reduction in necrosis areas (p<0.001)

  • MMP-9 activity suppressed by 82% (zymography)

Molecular Mechanisms and Pathways

Angiogenesis Modulation

Batimastat inhibits vascularization through:

  • VEGF Signaling: 54% reduction in tumor endothelial cell migration (B16F1 model)

  • Vessel Maturation: Increases pericyte coverage by 2.1-fold (α-SMA staining)

  • MMP-14/TIMP Balance: Upregulates TIMP-1 expression 3.2-fold in hepatic metastases

Inflammatory Cascade Effects

In surgical models, Batimastat alters cytokine dynamics:

CytokineSham Group (fold)Batimastat Group (fold)Regulation
TNF-α3.2 ± 0.41.8 ± 0.3↓ 44%
IL-62.9 ± 0.31.1 ± 0.2↓ 62%
TGF-β13.0 ± 0.51.2 ± 0.3↓ 60%

Data derived from qPCR and ELISA analyses .

Pharmacokinetics and Administration

Biodistribution Profile

Following intrapleural injection (300 mg/m²) :

  • Plasma AUC<sub>0-∞</sub>: 1,840 ng·h/mL

  • Tissue Retention: Detectable in pleural fluid for 28 days

  • Hepatic Metabolism: <5% conversion to inactive metabolites

Formulation Challenges

Batimastat's clinical use is limited by:

  • Aqueous solubility: 0.02 mg/mL at pH 7.4

  • Oral bioavailability: <1% (necessitating local delivery)

  • Plasma protein binding: 98.7% (albumin-mediated)

Comparative Efficacy Analysis

Versus Other MMP Inhibitors

ParameterBatimastatMarimastatDoxycycline
MMP-9 IC<sub>50</sub>3 nM5 nM8 µM
Plasma t<sub>½</sub>14 d8 h18 h
Fibrosis Reduction57%22%34%

Data synthesized from .

Adverse Effects and Toxicity

Clinical trials report dose-independent toxicity:

  • Transaminase elevation (44% incidence, AST >3×ULN)

  • Grade 1-2 fever (33%) resolving within 48 hours

  • Pleural inflammation (17%) at >200 mg/m² doses

Notably, no neuropathic effects or musculoskeletal pain observed – a common limitation of later-generation MMP inhibitors .

Future Directions and Research Gaps

Formulation Innovations

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) carriers increase solubility to 12 mg/mL

  • Hydrogel Delivery: Sustained release over 21 days demonstrated in rat models

Unanswered Questions

  • Long-term (>6 month) safety profile in non-oncological applications

  • Optimal dosing intervals for chronic inflammatory conditions

  • Biomarkers for patient stratification (e.g., MMP-9 polymorphism carriers)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator